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molecular formula C36H23BrN2 B8366683 9-(4-Bromophenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole

9-(4-Bromophenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole

Cat. No. B8366683
M. Wt: 563.5 g/mol
InChI Key: QHKKMCDDCOJTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09306175B2

Procedure details

9-Phenyl-9H,9′H-[3,3′]bicarbazolyl (12.9 g), 4-bromo-iodobenzene (13.4 g), a copper powder (0.64 g), potassium carbonate (8.34 g), sodium bisulfite (0.49 g), and orthodichlorobenzene (50 ml) were added to a nitrogen-substituted reaction vessel, heated, and stirred at 170° C. for 19.5 hours. The mixture was cooled to 90° C., and dissolved after adding toluene (200 ml). After removing the insolubles by filtration, the filtrate was concentrated under reduced pressure, and crystallized from methanol (50 ml) to obtain a white powder of 9-(4-bromophenyl)-9′-phenyl-9H,9′H-[3,3′]bicarbazolyl (17.30 g; yield 97%).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
[Compound]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0.64 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][C:16]([C:20]4[CH:21]=[CH:22][C:23]5[NH:24][C:25]6[C:30]([C:31]=5[CH:32]=4)=[CH:29][CH:28]=[CH:27][CH:26]=6)=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:33][C:34]1[CH:39]=[CH:38][C:37](I)=[CH:36][CH:35]=1.C(=O)([O-])[O-].[K+].[K+].S(=O)(O)[O-].[Na+]>[Cu].C1(C)C=CC=CC=1.ClC1C=CC=CC=1Cl>[Br:33][C:34]1[CH:39]=[CH:38][C:37]([N:24]2[C:23]3[CH:22]=[CH:21][C:20]([C:16]4[CH:17]=[CH:18][C:19]5[N:7]([C:1]6[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=6)[C:8]6[C:13]([C:14]=5[CH:15]=4)=[CH:12][CH:11]=[CH:10][CH:9]=6)=[CH:32][C:31]=3[C:30]3[C:25]2=[CH:26][CH:27]=[CH:28][CH:29]=3)=[CH:36][CH:35]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
13.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
8.34 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.49 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
copper
Quantity
0.64 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred at 170° C. for 19.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 90° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
After removing the insolubles
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from methanol (50 ml)

Outcomes

Product
Details
Reaction Time
19.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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